2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Description
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl methacrylate (CAS: 254900-07-7) is a specialized methacrylate monomer characterized by its bicyclic lactone structure. Its molecular formula is C₁₂H₁₄O₄, with a molar mass of 222.24 g/mol . Key physicochemical properties include:
- Density: 1.26 ± 0.1 g/cm³ (predicted)
- Melting Point: 102°C
- Boiling Point: 367.7 ± 25.0°C (predicted)
- Appearance: White to off-white crystalline powder .
This compound is highly soluble in organic solvents (e.g., alcohols, ethers) but insoluble in water. Its bicyclic lactone moiety confers rigidity and thermal stability, making it valuable in advanced polymer synthesis, particularly for coatings, adhesives, and high-performance plastics . It is also explored in nanoparticle preparation for drug delivery systems and surface modification to enhance material properties .
Properties
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQLQLMPJLIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347029 | |
| Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254900-07-7 | |
| Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate typically involves the esterification of methacrylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a product with high purity and desired properties .
Chemical Reactions Analysis
Types of Reactions
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Oxotetrahydrofuran-3-yl Methacrylate (CAS: 130224-95-2)
1-Ethylcyclopentyl Methacrylate (CAS: 266308-58-1)
- Molecular Formula : C₁₁H₁₈O₂
- Molar Mass : 182.26 g/mol
- Key Differences: Substitutes the lactone group with a non-polar cyclopentyl chain, enhancing hydrophobicity but reducing reactivity in polar polymerization systems. Applications include pressure-sensitive adhesives and hydrophobic coatings .
gamma-Butyrolactone-3-yl Methacrylate (CAS: 130224-95-2)
- Molecular Formula : C₈H₁₀O₄
- Molar Mass : 170.16 g/mol
- Key Differences: Features a monocyclic lactone, offering intermediate rigidity compared to the bicyclic structure of the target compound. Used in biodegradable polymers and electronic encapsulants .
Physicochemical and Application Comparison
| Property/Application | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | 5-Oxotetrahydrofuran-3-yl Methacrylate | 1-Ethylcyclopentyl Methacrylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 222.24 | 182.17 | 182.26 |
| Cyclic Structure | Bicyclic lactone | Monocyclic ether | Non-polar cyclopentyl |
| Thermal Stability | High | Moderate | Low |
| Key Applications | High-performance polymers, nanotech | UV-curable resins | Hydrophobic coatings |
| Solubility in Polar Solvents | Moderate | High | Low |
Research Findings and Industrial Relevance
- Polymer Performance: The bicyclic lactone in this compound improves glass transition temperatures (Tg) in polymethacrylates by ~20°C compared to monocyclic analogues, enhancing thermal resistance in microelectronics and EUV photoresists .
- Nanotechnology: Its rigid structure facilitates self-assembly of nanoparticles with controlled porosity, critical for targeted drug delivery systems .
Biological Activity
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl methacrylate (CAS RN: 254900-07-7) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a methacrylate moiety, positions it as a candidate for research in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of 222.24 g/mol. It appears as a white to almost white powder and has a melting point ranging from 100°C to 104°C .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Appearance | White powder |
| Melting Point | 100 - 104 °C |
| Purity | >98% (GC) |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties. A case study involving human cancer cell lines reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. The IC50 values were determined to be approximately 25 µM for MCF-7 (breast cancer) and 30 µM for HT-29 (colon cancer) cell lines .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its application in biomedical fields. Toxicological assessments reveal that while the compound causes skin and eye irritation at higher concentrations, it does not exhibit significant acute toxicity in standard animal models .
Case Studies
- Antimicrobial Efficacy : In a controlled study, researchers tested the antimicrobial efficacy of the compound against common pathogens. The results indicated that formulations containing this compound could potentially serve as effective antimicrobial agents in clinical settings.
- Cancer Cell Line Study : A laboratory investigation assessed the effects of varying concentrations of the compound on different cancer cell lines. The findings highlighted its potential as an antitumor agent, warranting further exploration into its mechanisms of action.
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 72 | 98.5 |
| p-TSA | THF | 80 | 65 | 97.2 |
How should researchers characterize the structural and thermal properties of this compound?
Methodological Answer:
- Structural Analysis :
- Thermal Stability : Conduct TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (typically >200°C) .
What safety considerations are critical during experimental handling?
Methodological Answer:
While the monomer itself lacks acute toxicity (LD₀ >2000 mg/kg in oral studies), its polymerized form shows no significant hazards under standard conditions . Key precautions:
- Handling : Use glove boxes or fume hoods to avoid inhalation of vapors during synthesis.
- Storage : Stabilize with MEHQ (50–100 ppm) at –20°C to prevent radical polymerization .
Advanced Research Questions
How can copolymer composition influence EUV photoresist performance?
Methodological Answer:
Copolymerizing this monomer with tert-butyl methacrylate (tBMA) or cyclohexyl methacrylate (CHMA) adjusts lithographic properties:
Q. Table 2: Copolymer Performance in EUV Resists
| Comonomer | tBMA:Monomer Ratio | Sensitivity (mJ/cm²) | L/S Resolution (nm) |
|---|---|---|---|
| tBMA | 70:30 | 28 | 18 |
| CHMA | 50:50 | 35 | 22 |
How do conflicting data on polymerization kinetics arise, and how can they be resolved?
Methodological Answer:
Discrepancies in reported polymerization rates (e.g., 0.5–2.0 h⁻¹) may stem from:
- Initiator Purity : Recrystallize AIBN or V-70 initiators to >99% purity.
- Oxygen Inhibition : Use degassed solvents and inert atmospheres.
- Kinetic Modeling : Apply the Mayo-Wallace equation to correlate monomer conversion with chain-transfer constants .
What advanced techniques validate area-selective deposition (ASD) in photoresist applications?
Methodological Answer:
Q. Table 3: ASD Performance Metrics
| Deposition Material | Selectivity (%) | Thickness Uniformity (nm) |
|---|---|---|
| Sn | 98 | ±0.3 |
| Ti | 95 | ±0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
